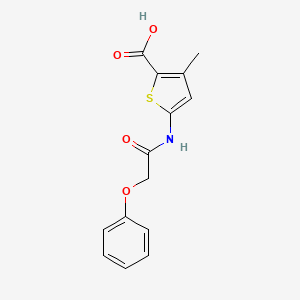
3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene derivatives are of significant interest in the field of organic chemistry due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound likely shares common features with thiophene derivatives, such as reactivity and potential applications in designing compounds with biological activity.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions, including condensation, halogenation, and hydrolysis. For example, a study by Corral and Lissavetzky (1984) describes the synthesis of thiophene-2-carboxylic acids via halogenation and alkylation steps, yielding derivatives in nearly quantitative yield (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. Zhou et al. (2018) demonstrated the structural characterization of chromene derivatives, showcasing the utility of these techniques in understanding the molecular geometry and electronic structure of thiophene-related compounds (Zhou et al., 2018).
Chemical Reactions and Properties
Thiophene compounds undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The study of 2 H-Chromene-3-carboxylic Acid by Zhou et al. (2018) illustrates a solvent-controlled, rhodium(III)-catalyzed redox-neutral C-H activation, highlighting the reactivity of thiophene derivatives in complex chemical transformations (Zhou et al., 2018).
Applications De Recherche Scientifique
Synthesis and Derivatives
Synthesis Processes : The compound has been synthesized as part of the study on β-lactam antibiotics. For instance, Doyle, Martel, and Luh (1977) described the synthesis of related compounds, involving condensation, β-lactam formation, ozonolysis, and hydrogenolysis processes (Doyle, Martel, & Luh, 1977).
Derivative Formation : In the field of organic chemistry, reactions such as O-alkylation and alkaline hydrolysis have been used to produce derivatives of thiophene-2-carboxylic acids, demonstrating the versatility of these compounds in synthesis pathways (Corral & Lissavetzky, 1984).
Chemical Reactions and Properties
Electrophilic Substitution Reactions : Gol'dfarb, Yakubov, and Belen’kii (1986) explored the electrophilic substitution reactions of compounds similar to 3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid, indicating its reactivity in various chemical contexts (Gol'dfarb, Yakubov, & Belen’kii, 1986).
Spectroscopic Analysis : The mass spectra of substituted thiophene-2-carboxylic acids, including those with similar substitutions, have been reported, offering insight into their structural and electronic properties (Fisichella et al., 1982).
Potential Applications in Drug Synthesis
Precursors in Drug Synthesis : This compound and its analogs have been studied as potential precursors in the synthesis of β-lactam antibiotics, demonstrating its importance in pharmaceutical research (Douglas, Horning, & Conway, 1978).
Biological Activity Research : Research has also been conducted on derivatives of thiophene-2-carboxylate for their biological activities, such as inhibition of eicosanoid biosynthesis and antimalarial properties (Görlitzer et al., 2004).
Orientations Futures
Thiophene-based analogs, including “3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.
Propriétés
IUPAC Name |
3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-7-12(20-13(9)14(17)18)15-11(16)8-19-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFQTLPZZODVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2486359.png)
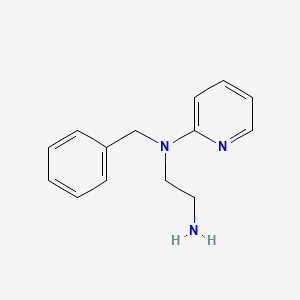
![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2486363.png)


![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2486370.png)
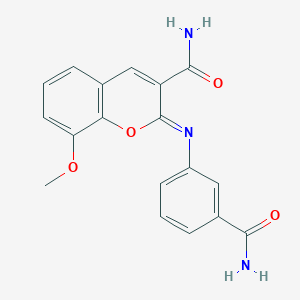

![2-Methyl-1-[1-[(3-methylimidazol-4-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2486375.png)

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
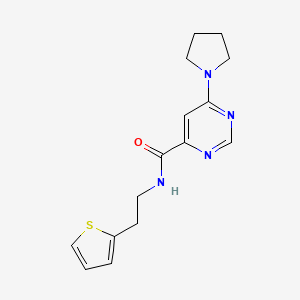
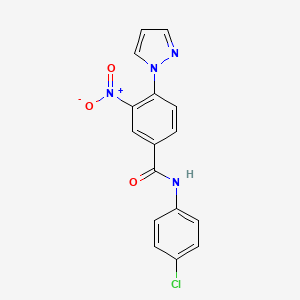
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)